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molecular formula C10H15O5P B8589927 Dimethyl [4-(furan-2-yl)-2-oxobutyl]phosphonate CAS No. 52344-53-3

Dimethyl [4-(furan-2-yl)-2-oxobutyl]phosphonate

Cat. No. B8589927
M. Wt: 246.20 g/mol
InChI Key: IVBKIMUBUJLMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04143051

Procedure details

A solution of 25 g (0.21 mole) dimethyl methylphosphonate (Aldrich) in 300 ml dry tetrahydrofuran was cooled to -78° in a dry nitrogen atmosphere. To the stirred phosphonate solution was added 80 ml of 2.67 M n-butyllithium in hexane solution (Alfa Inorganics, Inc.) dropwise over a period of 18 minutes at such a rate that the reaction temperature never rose above -65°. After an additional 5 minutes stirring at -78°, 16.0 g (0.104 mole) methyl 3-(2-furyl) propionate was added dropwise at a rate that kept the reaction temperature less than -70° (20 minutes). After 3.5 hours at -78° the reaction mixture was allowed to warm to ambient temperature, neutralized with 6 ml acetic acid and rotary evaporated to a white gel. The gelatinous material was taken up in 75 ml water, the aqueous phase extracted with 100 ml portions of chloroform (3×), the combined organic extracts were backwashed (50 cc H2O), dried (MgSO4), and concentrated (water aspirator) to a crude residue and distilled, b.p. 148°-50° (0.5 mm) to give 8.4 g dimethyl 2-oxo-4-(2-furyl)butylphosphonate (2C).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
methyl 3-(2-furyl) propionate
Quantity
16 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].P(=O)([O-])[O-].[CH2:12]([Li])[CH2:13][CH2:14][CH3:15].C(O)(=[O:19])C.[O:21]1C[CH2:24][CH2:23][CH2:22]1>CCCCCC>[O:19]=[C:12]([CH2:13][CH2:14][C:15]1[O:21][CH:22]=[CH:23][CH:24]=1)[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CP(OC)(OC)=O
Name
Quantity
300 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])([O-])=O
Name
Quantity
80 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
methyl 3-(2-furyl) propionate
Quantity
16 g
Type
reactant
Smiles
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After an additional 5 minutes stirring at -78°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature less than -70° (20 minutes)
Duration
20 min
WAIT
Type
WAIT
Details
After 3.5 hours at -78° the reaction mixture was allowed
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
rotary evaporated to a white gel
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with 100 ml portions of chloroform (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (water aspirator) to a crude residue
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O=C(CP(OC)(OC)=O)CCC=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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